N-Methyl-3-phenylpropylamine hydrochloride N-Methyl-3-phenylpropylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 30684-07-2
VCID: VC21342065
InChI: InChI=1S/C10H15N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H
SMILES: CNCCCC1=CC=CC=C1.Cl
Molecular Formula: C10H16NCl
Molecular Weight: 185.69 g/mol

N-Methyl-3-phenylpropylamine hydrochloride

CAS No.: 30684-07-2

Cat. No.: VC21342065

Molecular Formula: C10H16NCl

Molecular Weight: 185.69 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Methyl-3-phenylpropylamine hydrochloride - 30684-07-2

CAS No. 30684-07-2
Molecular Formula C10H16NCl
Molecular Weight 185.69 g/mol
IUPAC Name N-methyl-3-phenylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H15N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H
Standard InChI Key XKHCUFJKGWJLNO-UHFFFAOYSA-N
SMILES CNCCCC1=CC=CC=C1.Cl
Canonical SMILES C[NH2+]CCCC1=CC=CC=C1.[Cl-]
Melting Point 143-147°C

Chemical Identity and Properties

N-Methyl-3-phenylpropylamine hydrochloride is the hydrochloride salt form of N-Methyl-3-phenylpropylamine, with molecular formula C10H16ClN and molecular weight 185.69 g/mol . This compound is identified by CAS number 30684-07-2 and is also known by several synonyms including Methyl-(3-phenyl-propyl)-amine hydrochloride and N-Methyl-3-phenylpropan-1-amine hydrochloride .

Structural Characteristics

The chemical structure consists of a phenyl ring attached to a three-carbon chain (propyl) with a methylated amino group, forming a hydrochloride salt. The compound can be represented through various systematic identifiers as shown in Table 1.

Table 1: Chemical Identifiers of N-Methyl-3-phenylpropylamine hydrochloride

IdentifierValue
IUPAC NameN-methyl-3-phenylpropan-1-amine;hydrochloride
InChIInChI=1S/C10H15N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H
InChI KeyXKHCUFJKGWJLNO-UHFFFAOYSA-N
Canonical SMILESCNCCCC1=CC=CC=C1.Cl
CAS Number30684-07-2

Physical Properties

While detailed physical property data is limited in the literature, N-Methyl-3-phenylpropylamine hydrochloride typically appears as a solid compound at room temperature. The hydrochloride salt formation enhances water solubility compared to the free base form, making it more suitable for pharmaceutical applications and aqueous reactions .

Synthesis and Preparation Methods

Traditional Synthetic Routes

The preparation of N-Methyl-3-phenylpropylamine hydrochloride typically involves the reaction of N-Methyl-3-phenylpropylamine with hydrochloric acid. This salt formation reaction can be conducted in appropriate solvents such as ethanol or water, with the product isolated by filtration or solvent evaporation followed by recrystallization .

Advanced Synthetic Pathways

A more intricate preparation method involves the synthesis of N-methyl-3-phenyl-3-hydroxyl-propylamine (which can be converted to N-Methyl-3-phenylpropylamine hydrochloride). This approach has been detailed in patent literature and involves a multi-step process starting from acetophenone :

  • Mannich reaction between acetophenone and a secondary amine

  • Reaction with ethoxycarbonyl compounds

  • Reduction reaction

  • Hydrolysis to obtain N-methyl-3-phenyl-3-hydroxyl-propylamine

This method reportedly offers high yields (≥74% total yield across four steps) and uses economically viable reagents, making it suitable for industrial applications .

Table 2: Synthetic Pathway Comparison for Related Compounds

Starting MaterialKey ReactionsAdvantagesReported Yield
AcetophenoneMannich reaction, reduction, hydrolysisHigh yield, inexpensive reagents≥74% (four steps)
3-substituted propiophenoneReduction followed by conversionFewer stepsVariable
Styrene oxide derivativesReduction, ring-openingAlternative pathwayNot specified

Industrial Production Considerations

Industrial production methods typically follow similar synthetic routes but on a larger scale, utilizing industrial reactors and purification systems to ensure high yield and purity. The patent literature highlights that the four-step process offers advantages including mild reaction conditions, low environmental impact, and no requirement for specialized equipment .

Chemical Reactivity

Key Reaction Patterns

N-Methyl-3-phenylpropylamine hydrochloride can participate in various chemical reactions, primarily due to the reactivity of the amino group and the aromatic ring. Three main reaction types are particularly relevant:

  • Oxidation reactions: Formation of amine oxides using oxidizing agents like hydrogen peroxide or peracids under mild conditions

  • Reduction reactions: Formation of secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

  • Substitution reactions: Formation of substituted amines with various functional groups using reagents like alkyl halides or acyl chlorides in the presence of a base

Spectroscopic Characterization

Spectroscopic data provides essential structural confirmation for N-Methyl-3-phenylpropylamine hydrochloride. For related compounds in this class, 1H-NMR spectroscopy typically shows characteristic signals including:

  • Methyl group attached to nitrogen (N-CH3) appearing as a singlet around 2.90 ppm

  • Aromatic protons from the phenyl ring in the 7.35-8.00 ppm range

  • Methylene protons showing appropriate coupling patterns

Biological Activity and Pharmacological Relevance

Neurotransmitter Interactions

Research indicates that N-Methyl-3-phenylpropylamine hydrochloride exhibits interesting biological activities, particularly in relation to neurotransmitter systems. The compound interacts with:

  • Serotonin system: Acts as a selective inhibitor of serotonin uptake in synaptosomes

  • Norepinephrine system: Shows inhibitory effects on norepinephrine uptake under certain conditions

These interactions suggest potential implications for mood regulation mechanisms and neuropsychiatric research.

Receptor Binding Profile

Limited studies suggest that N-Methyl-3-phenylpropylamine hydrochloride may exhibit weak binding affinity for the 5-HT1A receptor in rats, indicating a potential interaction with the serotonergic system. This property places it in a similar pharmacological category as other serotonergic compounds, though with presumably different potency and selectivity profiles .

Enzyme Interactions

The compound has been reported to potentially interact with certain enzymes, including:

  • Trypsin-1: Possible inhibitory activity

  • Trypsin-2: Potential binding interaction

Applications in Pharmaceutical Science

Role in Drug Development

N-Methyl-3-phenylpropylamine hydrochloride serves as an important chemical building block in organic synthesis, facilitating the preparation of more complex pharmaceutical molecules. Its structural features make it particularly valuable in the synthesis of compounds targeting neurological disorders .

Analytical Reference Standard

The compound has significant importance as a reference standard in pharmaceutical quality control. It is commonly used in analytical techniques such as:

  • High-performance liquid chromatography (HPLC)

  • Mass spectrometry (MS)

These applications are particularly relevant for the detection and quantification of fluoxetine (Prozac) and its impurities, as N-Methyl-3-phenylpropylamine hydrochloride is a known impurity of this widely-used antidepressant .

Table 3: Analytical Applications of N-Methyl-3-phenylpropylamine hydrochloride

Application AreaTechniquePurpose
Pharmaceutical QCHPLCImpurity profiling of fluoxetine
Drug DevelopmentMass SpectrometryStructure elucidation and quantification
ResearchReference StandardCalibration of analytical methods

Current Research Trends

Research on N-Methyl-3-phenylpropylamine hydrochloride continues to evolve in several directions:

Synthetic Methodology Improvements

Ongoing research focuses on developing more efficient and environmentally friendly synthetic routes. The four-step process described in patent literature represents an improvement over earlier methods, with higher yields and lower environmental impact .

Biological Activity Exploration

Further investigations into the compound's interactions with neurotransmitter systems could provide valuable insights for drug development. The compound's activity profile, particularly its effects on serotonin and norepinephrine uptake, makes it a potentially interesting template for developing novel therapeutic agents .

Analytical Method Development

As pharmaceutical quality control requirements become increasingly stringent, there is growing interest in developing more sensitive and specific analytical methods for detecting and quantifying N-Methyl-3-phenylpropylamine hydrochloride as an impurity in pharmaceutical preparations .

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